molecular formula C23H36BNO4 B13720113 Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13720113
M. Wt: 401.3 g/mol
InChI Key: KXMXSAUONLCDCR-UHFFFAOYSA-N
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Description

Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclobutyl group, a benzyl group substituted with a dioxaborolane moiety, and a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the dioxaborolane moiety: This can be achieved by reacting a suitable boronic acid with pinacol in the presence of a dehydrating agent.

    Introduction of the benzyl group: This step involves the coupling of the dioxaborolane derivative with a benzyl halide under basic conditions.

    Cyclobutyl group attachment: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.

    Formation of the carbamic acid tert-butyl ester: This final step involves the reaction of the benzyl derivative with tert-butyl isocyanate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and benzyl positions.

    Reduction: Reduction reactions can be performed on the ester and carbamate groups.

    Substitution: The benzyl and cyclobutyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Products may include cyclobutanone derivatives and benzyl alcohols.

    Reduction: Products may include primary alcohols and amines.

    Substitution: Products may include substituted benzyl and cyclobutyl derivatives.

Scientific Research Applications

Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclobutyl and benzyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of a cyclobutyl group, a benzyl group with a dioxaborolane moiety, and a carbamic acid tert-butyl ester. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H36BNO4

Molecular Weight

401.3 g/mol

IUPAC Name

tert-butyl N-cyclobutyl-N-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C23H36BNO4/c1-16-12-13-18(24-28-22(5,6)23(7,8)29-24)14-17(16)15-25(19-10-9-11-19)20(26)27-21(2,3)4/h12-14,19H,9-11,15H2,1-8H3

InChI Key

KXMXSAUONLCDCR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CN(C3CCC3)C(=O)OC(C)(C)C

Origin of Product

United States

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